
4-(5-Oxo-5-phenyl-1,3-pentadienyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Oxo-5-phenyl-1,3-pentadienyl)benzenesulfonamide is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 4-Phenyl-1,3-pentadien-5-one-4-sulfonamide or PPDPS. It is a yellow crystalline powder that has a molecular weight of 325.37 g/mol and a melting point of 177-179°C.
Mecanismo De Acción
The mechanism of action of PPDPS is not fully understood. However, studies have shown that PPDPS can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme. In addition, PPDPS can induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
PPDPS has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase activity can lead to a decrease in the production of bicarbonate ions, resulting in a decrease in the pH of the blood. In addition, inhibition of carbonic anhydrase activity can lead to a decrease in the production of aqueous humor, resulting in a decrease in intraocular pressure. The anti-inflammatory properties of PPDPS can lead to a decrease in the production of pro-inflammatory cytokines, resulting in a decrease in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPDPS has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. In addition, PPDPS has good solubility in organic solvents, making it easy to handle in lab experiments. One limitation is that PPDPS is not very stable and can decompose over time, making it difficult to store for long periods.
Direcciones Futuras
There are several future directions for the study of PPDPS. One direction is to investigate the potential of PPDPS as a drug candidate for the treatment of various diseases such as cancer and inflammatory diseases. Another direction is to investigate the potential of PPDPS as a material for the development of organic electronics. Finally, further studies are needed to fully understand the mechanism of action of PPDPS and its biochemical and physiological effects.
Métodos De Síntesis
PPDPS can be synthesized through a reaction between 4-chlorobenzenesulfonyl chloride and 4-phenyl-1,3-pentadien-5-one in the presence of a base such as pyridine. The reaction takes place at room temperature and the product is obtained through crystallization.
Aplicaciones Científicas De Investigación
PPDPS has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, PPDPS has been investigated for its anticancer properties. Studies have shown that PPDPS can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, PPDPS has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
In biochemistry, PPDPS has been studied for its ability to inhibit the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption. Inhibiting the activity of carbonic anhydrase can lead to the development of drugs for the treatment of various diseases such as glaucoma, epilepsy, and osteoporosis.
In material science, PPDPS has been investigated for its potential applications in the development of organic electronics. PPDPS has been shown to have good solubility in organic solvents, making it a potential candidate for the development of organic semiconductors.
Propiedades
Nombre del producto |
4-(5-Oxo-5-phenyl-1,3-pentadienyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C17H15NO3S |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
4-[(1E,3E)-5-oxo-5-phenylpenta-1,3-dienyl]benzenesulfonamide |
InChI |
InChI=1S/C17H15NO3S/c18-22(20,21)16-12-10-14(11-13-16)6-4-5-9-17(19)15-7-2-1-3-8-15/h1-13H,(H2,18,20,21)/b6-4+,9-5+ |
Clave InChI |
HUWZFVXNSFIUHG-REZHQCRGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)/C=C/C=C/C2=CC=C(C=C2)S(=O)(=O)N |
SMILES |
C1=CC=C(C=C1)C(=O)C=CC=CC2=CC=C(C=C2)S(=O)(=O)N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=CC=CC2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)

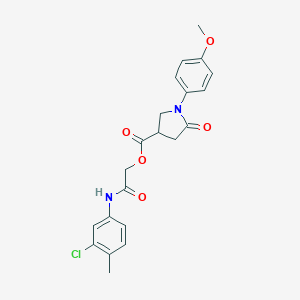

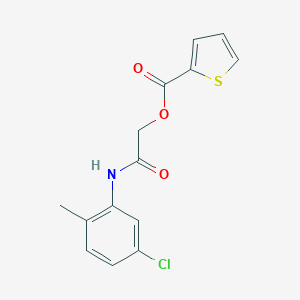
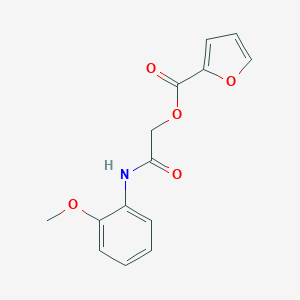
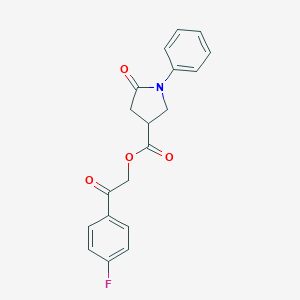

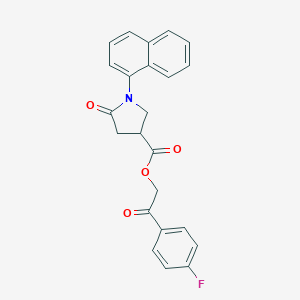
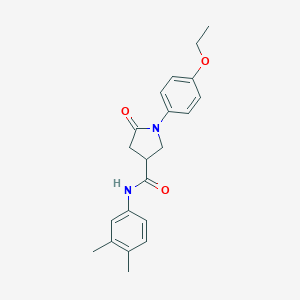
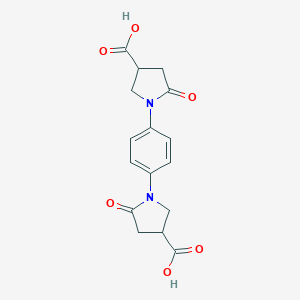
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B271269.png)
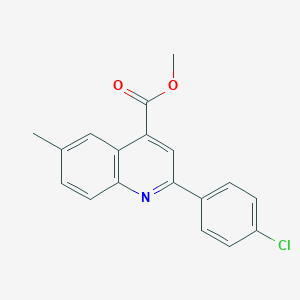
![N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide](/img/structure/B271273.png)